molecular formula C7H6N2O4 B8769330 4-Hydroxy-3-nitrobenzamide CAS No. 70382-03-5

4-Hydroxy-3-nitrobenzamide

Cat. No. B8769330
Key on ui cas rn: 70382-03-5
M. Wt: 182.13 g/mol
InChI Key: ZRSSXZYQEVYUAZ-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

A mixture of 4-hydroxy-3-nitrobenzamide D125 (0.49 g, 2.69 mmol), cyclohexene (1.105 g, 13.45 mmol) and 10% palladium on carbon (0.143 g, 0.135 mmol) in ethanol (20 mL) was heated to reflux under argon for 3 hr. The cooled mixture was filtered through celite and the filtrate concentrated to dryness in vacuo to afford a yellow/brown solid. The product was purified by silica gel chromatography eluting with 0-15% 2M ammonia in MeOH/DCM. The title compound was isolated as a pale brown powder, 0.26 g, 57.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.105 g
Type
reactant
Reaction Step One
Quantity
0.143 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-])=O.C1CCCCC=1>[Pd].C(O)C>[NH2:11][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[OH:1])[C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)N)C=C1)[N+](=O)[O-]
Name
Quantity
1.105 g
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0.143 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow/brown solid
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-15% 2M ammonia in MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)N)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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